2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-9-19(25)23-17(12-26-20(23)21-13)15-7-4-8-16(11-15)22-18(24)10-14-5-2-3-6-14/h4,7-9,11-12,14H,2-3,5-6,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRRJYKHCDDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)CC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 357.43 g/mol . Its structural features include a cyclopentyl group and a thiazolo-pyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 357.43 g/mol |
| Density | 1.55 ± 0.1 g/cm³ |
| pKa | 14.18 ± 0.46 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including the compound . For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancers. In particular, derivatives have shown selective inhibition of cell proliferation in NSCLC cells with log GI(50) values indicating potent activity (e.g., log GI(50) = -6.01 for HOP-92 cells) .
Antimicrobial Activity
The compound's thiazole ring is associated with antimicrobial properties. Research indicates that related thiazolo-pyrimidines exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationships (SAR)
The biological efficacy of thiazolo-pyrimidines is heavily influenced by their structural components:
- Cyclopentyl Group : Enhances lipophilicity, potentially improving cellular uptake.
- Thiazole and Pyrimidine Moieties : Essential for interactions with biological targets such as enzymes involved in nucleic acid synthesis.
The modification of substituents on the aromatic rings has been shown to significantly impact the potency and selectivity of these compounds against specific cancer types and microbial strains.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table summarizes key structural and molecular differences between the target compound and its closest analogs:
Key Observations:
Core Modifications: The 7-methyl group in the target compound contrasts with the 7-isopropyl substituent in , which introduces steric bulk and may reduce metabolic clearance.
Acetamide Chain Variations: The cyclopentyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. The 4-chlorophenoxy group in introduces polarity and halogen-mediated interactions (e.g., hydrogen bonding or van der Waals forces). The 4-fluorophenyl substituent in enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Physicochemical and Bioactivity Insights
- Lipophilicity: The cyclopentyl group (logP ~3.5) likely improves blood-brain barrier penetration compared to the polar 4-chlorophenoxy group (logP ~2.8) in .
- Hydrogen Bonding : The 5-oxo group in the thiazolopyrimidine core facilitates hydrogen bonding with biological targets, as observed in crystallographic studies .
- Crystal Packing : Analogous compounds exhibit varied hydrogen-bonding networks (e.g., N–H···O and C–H···S interactions), influencing solubility and crystallinity .
Q & A
Q. What are the optimal synthetic routes for 2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A multi-step synthesis approach is recommended, involving:
- Substitution reactions under alkaline conditions for introducing cyclopentyl or aryl groups (e.g., using 3-chloro-4-fluoronitrobenzene analogs as starting materials) .
- Reduction steps with iron powder under acidic conditions to generate intermediates like aniline derivatives .
- Condensation reactions with cyanoacetic acid or acetamide precursors using coupling agents (e.g., DCC or EDCI) to form the final acetamide moiety .
Optimization factors include temperature control (0–5°C for sensitive steps), solvent selection (ethanol or DMF for solubility), and catalyst choice (piperidine for cyclization) .
Q. How can advanced spectroscopic and crystallographic techniques confirm the molecular structure and conformational dynamics of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction is critical for resolving bond lengths, angles (e.g., C–C bonds averaging 1.48 Å), and torsion angles (e.g., C5–C2–C3–C4 = −106.0°) to validate the thiazolo[3,2-a]pyrimidine core .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, such as methyl groups (δ ~2.5 ppm) and carbonyl resonances (δ ~170 ppm) .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reaction pathways and intermediates in the synthesis of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
- Use quantum chemical calculations (DFT or ab initio methods) to model reaction intermediates and transition states, focusing on cyclization steps and regioselectivity .
- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways and optimize solvent effects .
- Integrate machine learning with experimental data (e.g., from NMR or HPLC) to refine computational predictions and prioritize synthetic routes .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results during structural characterization?
Methodological Answer:
- Cross-validation : Compare NMR-derived solution-state conformations with X-ray solid-state structures to identify dynamic vs. static disorder .
- Torsional analysis : Use crystallographic data (e.g., N2–C2–C5–C6 = −64.7°) to assess rotational barriers in solution .
- Solvent effects : Re-crystallize the compound in different solvents (e.g., DMSO vs. ethanol) to evaluate packing influences on bond angles .
Q. What methodologies are effective for scaling up synthesis while maintaining regioselectivity and minimizing side products?
Methodological Answer:
- Process control : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., nitro-group reduction) .
- Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) to improve selectivity in cyclopentyl group introduction .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Advanced questions integrate computational, experimental, and analytical frameworks to address research challenges.
- Methodological answers emphasize reproducibility and interdisciplinary validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
